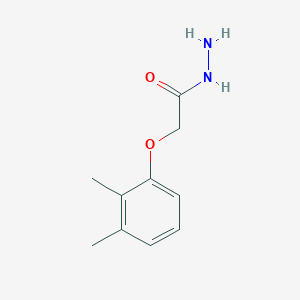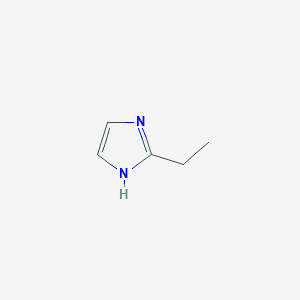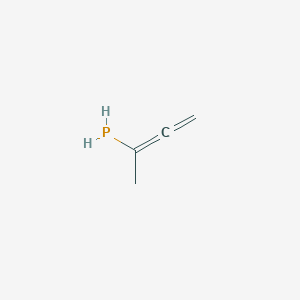
Phosphine, (1-methyl-1,2-propadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, also known as PH3, is a colorless, flammable, and toxic gas that is commonly used in various scientific research applications. One of its derivatives, (1-methyl-1,2-propadienyl)-, is a compound that has gained significant attention due to its unique properties and potential applications. In
科学的研究の応用
(1-methyl-1,2-propadienyl)- has several scientific research applications, including its use as a ligand in coordination chemistry, as a precursor in organic synthesis, and as a reactant in catalytic reactions. It is also used as a building block for the synthesis of various compounds, including heterocyclic compounds and natural products.
作用機序
The mechanism of action of (1-methyl-1,2-propadienyl)- is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of a lone pair of electrons on the phosphorus atom. It can also act as a chelating agent, forming coordination complexes with metal ions.
生化学的および生理学的効果
(1-methyl-1,2-propadienyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory failure, liver damage, and other adverse effects. Therefore, it should be handled with caution in laboratory settings.
実験室実験の利点と制限
(1-methyl-1,2-propadienyl)- has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. However, its toxicity and flammability make it challenging to handle and require special precautions to be taken.
将来の方向性
There are several future directions for the use of (1-methyl-1,2-propadienyl)- in scientific research. One potential area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the exploration of its potential applications in catalysis and as a building block for the synthesis of new compounds. Additionally, there is a need for further studies to understand the biochemical and physiological effects of (1-methyl-1,2-propadienyl)- and its derivatives.
In conclusion, (1-methyl-1,2-propadienyl)- is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成法
(1-methyl-1,2-propadienyl)- is a compound that can be synthesized using various methods. One of the most common methods is the reaction of methyl propiolate with lithium diisopropylamide (LDA) in the presence of phosphorus trichloride (PCl3). This reaction results in the formation of (1-methyl-1,2-propadienyl)- and lithium chloride as a byproduct.
特性
CAS番号 |
133672-88-5 |
|---|---|
製品名 |
Phosphine, (1-methyl-1,2-propadienyl)- |
分子式 |
C4H7P |
分子量 |
86.07 g/mol |
IUPAC名 |
but-3-en-2-ylidenephosphane |
InChI |
InChI=1S/C4H7P/c1-3-4(2)5/h3,5H,1H2,2H3 |
InChIキー |
FJMSLUMCPHPSBT-UHFFFAOYSA-N |
異性体SMILES |
CC(=C=C)P |
SMILES |
CC(=P)C=C |
正規SMILES |
CC(=C=C)P |
同義語 |
Phosphine, (1-methyl-1,2-propadienyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



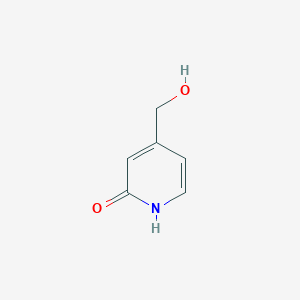
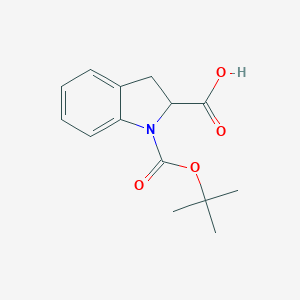
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

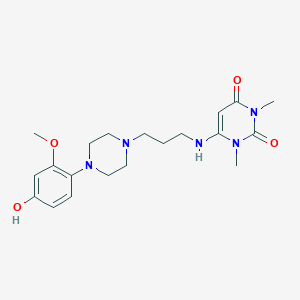
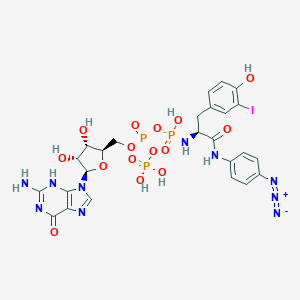
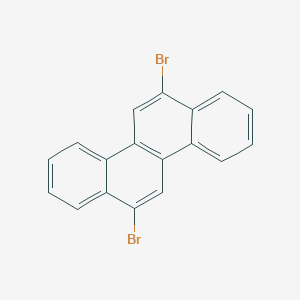
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
